molecular formula C21H26O6 B1261704 Sterelactone B

Sterelactone B

Cat. No.: B1261704
M. Wt: 374.4 g/mol
InChI Key: MQPOERGLRKKIDH-KRZXBLKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sterelactone B is a novel tetracytic isolactarane-type sesquiterpenoid isolated from the mycelial cultures of Stereum sp. IBWF 01060 . It features a six-membered ring system with oxygen-containing functional groups (e.g., aldehyde moieties) and a distinct side chain configuration. Its structure was elucidated via 2D NMR spectroscopy, revealing unique chemical shifts at δC 205.3 (aldehyde carbon) and δH 9.82 (aldehyde proton), which differentiate it from congeners . This compound exhibits antifungal activity against plant pathogens such as Magnaporthe grisea and Fusarium graminearum, with inhibitory effects on spore germination and hyphal growth. Its bioactivity is hypothesized to arise from its masked dialdehyde structure, which may act as a cross-linking agent in microbial cell walls .

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] hexanoate

InChI

InChI=1S/C21H26O6/c1-4-5-6-7-14(23)26-16-15-12(8-19(16,2)3)9-20-11-21(20,13(15)10-22)18(25)27-17(20)24/h8,10,16,18,25H,4-7,9,11H2,1-3H3/t16-,18-,20-,21-/m1/s1

InChI Key

MQPOERGLRKKIDH-KRZXBLKESA-N

Isomeric SMILES

CCCCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O

Canonical SMILES

CCCCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O

Synonyms

sterelactone B

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Sterelactones A, C, and D

This compound belongs to a family of four isolactarane derivatives (A–D) with shared spectral properties but distinct structural features (Table 1).

Table 1: Structural and Functional Differences Among Sterelactones A–D

Compound Ring System Key Substituents Side Chain Length Notable Bioactivity
A 5-membered Aldehyde, epoxy group N/A Moderate antifungal activity
B 6-membered Aldehyde, hydroxyl group 4 carbons Antifungal, bacterial growth inhibition
C 6-membered Aldehyde, methyl ester 8 carbons Highest antifungal activity
D 6-membered Aldehyde, ketone group 6 carbons Weak nematode chemotactic activity

Key findings:

  • Side chain length : Sterelactone C’s eight-carbon side chain correlates with its superior antifungal potency, suggesting that hydrophobicity influences membrane penetration .
  • Functional groups : The hydroxyl group in this compound may reduce reactivity compared to Sterelactone D’s ketone, altering target specificity .

Functional Comparison with Other Isolactarane Derivatives

Beyond the Sterelactone family, isolactarane-type sesquiterpenoids from fungal and plant sources share structural motifs but differ in bioactivity (Table 2).

Table 2: Comparison with External Isolactarane Analogues

Compound Source Structural Features Bioactivity Mechanism Insights
This compound Stereum sp. 6-membered ring, aldehyde Antifungal, antibacterial Cross-linking via aldehyde groups
Lactarorufin A Lactarius fungi 5-membered ring, lactone Cytotoxic (IC₅₀: 12 μM) DNA intercalation
Isolactarane Pinus species Linear terpene, epoxy group Anti-inflammatory (IC₅₀: 8 μM) COX-2 inhibition

Key insights:

  • Bioactivity divergence : this compound’s antifungal specificity contrasts with Lactarorufin A’s cytotoxicity, underscoring the role of ring substituents in target selection .
  • Mechanistic uniqueness : The aldehyde-driven cross-linking mechanism in this compound is absent in plant-derived isolactaranes, which rely on epoxy or lactone groups for activity .

Research Findings and Implications

  • Structure-activity relationships (SAR) : this compound’s aldehyde group is critical for antifungal activity, as reduction to alcohol abolishes efficacy .
  • Synergistic effects : Combined use with Sterelactone C enhances antifungal potency by 40%, suggesting cooperative binding to fungal cell wall components .
  • Limitations : Poor aqueous solubility (logP = 3.2) restricts its application in agricultural settings, necessitating formulation optimization .

Q & A

Q. What criteria should guide the selection of primary literature for meta-analyses on this compound?

  • Answer : Prioritize studies with:
  • Full experimental protocols (e.g., NIH/ARRIVE guidelines compliance).
  • Raw data availability in repositories like Figshare or Zenodo.
  • Independent validation in ≥2 model systems. Exclude studies lacking purity documentation or using non-quantitative assays (e.g., Western blots without densitometry) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sterelactone B
Reactant of Route 2
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Sterelactone B

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